5-Chloro-2,3-dihydro-1H-indene-1-thiol
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Overview
Description
5-Chloro-2,3-dihydro-1H-indene-1-thiol: is an organic compound with the molecular formula C9H9ClS It is a derivative of indene, featuring a chlorine atom and a thiol group attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Reaction with Aluminum Chloride: These starting materials react in the presence of aluminum chloride (AlCl3) to form 5-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: The resulting compound is then reduced using sodium borohydride (NaBH4) to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1H-indene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dechlorinated compounds, modified thiol derivatives.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
5-Chloro-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydro-1H-indene-1-thiol involves its interaction with various molecular targets:
Molecular Targets: The thiol group can interact with proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular signaling pathways by modifying the redox state of cells or by binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
Indane: A parent compound with a similar structure but lacking the chlorine and thiol groups.
5-Chloro-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-thiol.
2,3-Dihydro-1H-indene-1-thiol: A similar compound without the chlorine atom
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C9H9ClS |
---|---|
Molecular Weight |
184.69 g/mol |
IUPAC Name |
5-chloro-2,3-dihydro-1H-indene-1-thiol |
InChI |
InChI=1S/C9H9ClS/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 |
InChI Key |
PKLUFRBVSDDDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1S)C=CC(=C2)Cl |
Origin of Product |
United States |
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